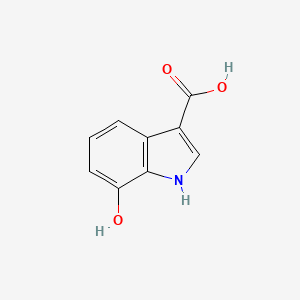

7-Hydroxy-1H-indole-3-carboxylic acid

Description

Properties

IUPAC Name |

7-hydroxy-1H-indole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO3/c11-7-3-1-2-5-6(9(12)13)4-10-8(5)7/h1-4,10-11H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHMVYPXOSJQLRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)O)NC=C2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40717226 | |

| Record name | 7-Hydroxy-1H-indole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40717226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24370-79-4 | |

| Record name | 7-Hydroxy-1H-indole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40717226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 7-Hydroxy-1H-indole-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Foreword

7-Hydroxy-1H-indole-3-carboxylic acid is a valuable heterocyclic compound that serves as a crucial building block in the synthesis of a wide range of biologically active molecules and pharmaceuticals. Its unique structure, featuring both a hydroxyl and a carboxylic acid functional group on the indole scaffold, makes it a versatile precursor for the development of novel therapeutic agents. This guide provides a comprehensive overview of the synthesis and characterization of this important molecule, offering detailed experimental protocols, mechanistic insights, and in-depth analytical data to support researchers in their scientific endeavors.

I. Strategic Approach to Synthesis

The synthesis of this compound can be approached through several established indole synthesis methodologies. Among these, the Fischer indole synthesis stands out as a robust and widely applicable method. This classical reaction involves the acid-catalyzed cyclization of a phenylhydrazone, formed from the condensation of a phenylhydrazine derivative and a carbonyl compound.

For the synthesis of our target molecule, a logical and efficient strategy involves a two-step sequence:

-

Fischer Indole Synthesis of 7-Methoxy-1H-indole-3-carboxylic acid: This initial step utilizes a commercially available substituted phenylhydrazine, 2-methoxyphenylhydrazine, and pyruvic acid. The methoxy group serves as a protecting group for the hydroxyl functionality, preventing unwanted side reactions during the indole ring formation.

-

Demethylation: The subsequent removal of the methyl group from the 7-methoxy-1H-indole-3-carboxylic acid intermediate yields the desired this compound.

This strategic use of a protecting group is a common and effective tactic in organic synthesis to achieve the desired regioselectivity and functional group compatibility.[1][2]

Reaction Workflow Diagram

Caption: Overall synthetic strategy for this compound.

II. Detailed Experimental Protocols

Part 1: Synthesis of 7-Methoxy-1H-indole-3-carboxylic acid

The Fischer indole synthesis is a powerful method for constructing the indole ring system.[3][4][5][6][7] In this protocol, 2-methoxyphenylhydrazine reacts with pyruvic acid in the presence of an acid catalyst, typically polyphosphoric acid (PPA), to yield 7-methoxy-1H-indole-3-carboxylic acid.

Step-by-Step Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2-methoxyphenylhydrazine hydrochloride (1 equivalent) and pyruvic acid (1.1 equivalents).

-

Addition of Catalyst: Carefully add polyphosphoric acid (PPA) to the mixture (typically 10-20 times the weight of the hydrazine). The PPA serves as both the solvent and the acid catalyst.

-

Heating: Heat the reaction mixture with stirring to a temperature of 80-100 °C. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Quenching: Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring. This will precipitate the crude product.

-

Isolation and Purification: Collect the precipitate by vacuum filtration and wash it thoroughly with cold water. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to afford pure 7-methoxy-1H-indole-3-carboxylic acid.

Part 2: Demethylation to this compound

The cleavage of the methyl ether is a critical step to unveil the desired hydroxyl group. Boron tribromide (BBr₃) is a highly effective reagent for the demethylation of aryl methyl ethers.

Step-by-Step Protocol:

-

Reaction Setup: In a dry, inert atmosphere (e.g., under nitrogen or argon), dissolve the 7-methoxy-1H-indole-3-carboxylic acid (1 equivalent) in a suitable anhydrous solvent, such as dichloromethane (DCM).

-

Addition of Demethylating Agent: Cool the solution to a low temperature (typically -78 °C or 0 °C) and slowly add a solution of boron tribromide (BBr₃) in DCM (2-3 equivalents) dropwise.

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for several hours, monitoring the reaction progress by TLC.

-

Quenching: Carefully quench the reaction by the slow addition of methanol, followed by water.

-

Extraction and Purification: Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude this compound can be purified by column chromatography on silica gel or by recrystallization.[8][9][10][11]

III. Comprehensive Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic techniques is employed for this purpose.

Data Presentation Table

| Technique | Expected Key Features |

| ¹H NMR | Aromatic protons on the indole ring, a singlet for the C2-proton, and exchangeable singlets for the N-H and O-H protons. |

| ¹³C NMR | Resonances for the nine carbon atoms of the indole core and the carboxylic acid carbon. |

| Mass Spec. | A molecular ion peak corresponding to the molecular weight of the compound (C₉H₇NO₃, MW: 177.16 g/mol ) and characteristic fragmentation patterns. |

| FTIR | Broad O-H stretching vibrations for the carboxylic acid and hydroxyl groups, an N-H stretching vibration, and a strong C=O stretching vibration for the carboxylic acid. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules.

¹H NMR (Proton NMR): The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons on the benzene and pyrrole rings. The proton at the C2 position will typically appear as a singlet. The protons of the N-H and O-H groups will appear as broad singlets that are exchangeable with D₂O.

¹³C NMR (Carbon NMR): The ¹³C NMR spectrum will display nine signals for the carbon atoms of the indole ring system, in addition to the signal for the carboxylic acid carbonyl carbon, which typically appears in the downfield region (around 170-180 ppm).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 177.

Expected Fragmentation Pattern:

A key fragmentation pathway for hydroxyindole-3-carboxylic acids involves the initial loss of a hydroxyl radical (•OH) from the carboxylic acid group, followed by the loss of carbon monoxide (CO).[1] The loss of water (H₂O) from the molecular ion is also a possibility, particularly for the 4-hydroxy isomer, but less so for the 7-hydroxy isomer.[1]

Caption: A plausible mass spectral fragmentation pathway.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule. The FTIR spectrum of this compound will exhibit characteristic absorption bands:

-

O-H Stretch: A very broad band in the region of 3300-2500 cm⁻¹ is characteristic of the hydrogen-bonded O-H group of the carboxylic acid. The phenolic O-H stretch will also contribute to this broadness.

-

N-H Stretch: A moderate to sharp peak around 3400-3300 cm⁻¹ corresponding to the N-H stretching vibration of the indole ring.

-

C=O Stretch: A strong, sharp absorption band in the region of 1700-1680 cm⁻¹ due to the carbonyl group of the carboxylic acid.

-

C-O Stretch: A band in the 1320-1210 cm⁻¹ region corresponding to the C-O stretching of the carboxylic acid.

-

Aromatic C-H and C=C Stretches: Peaks in the regions of 3100-3000 cm⁻¹ and 1600-1450 cm⁻¹, respectively.

IV. Conclusion

This technical guide has outlined a reliable and strategic pathway for the synthesis of this compound via the Fischer indole synthesis, employing a methoxy protecting group strategy. The detailed experimental protocols provide a practical framework for laboratory execution. Furthermore, the comprehensive characterization section, detailing the expected outcomes from NMR, Mass Spectrometry, and FTIR analysis, equips researchers with the necessary tools to verify the successful synthesis and purity of this valuable indole derivative. The information presented herein is intended to empower scientists in their pursuit of novel discoveries and the development of next-generation therapeutics.

V. References

-

Willingdon College, Sangli. (n.d.). Protection and deprotection. Retrieved from [Link]

-

Jamieson, A. G., Sutherland, A., & Willis, C. L. (2000). A New Protecting-Group Strategy for Indoles. ResearchGate. [Link]

-

Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. (n.d.). Retrieved from [Link]

-

Man, H. W., & Lagerstedt, I. (2003). Automated on-line solid-phase extraction coupled with HPLC for measurement of 5-hydroxyindole-3-acetic acid in urine. Clinical chemistry, 49(5), 824–827. [Link]

-

Baran, P. S. (n.d.). Protecting Groups. The Scripps Research Institute. Retrieved from [Link]

-

Kim, J., & Movassaghi, M. (2021). Sustainable Approaches for the Protection and Deprotection of Functional Groups. Chemistry–A European Journal, 27(64), 15891-15908. [Link]

-

Taylor & Francis. (n.d.). Fischer indole synthesis – Knowledge and References. Retrieved from [Link]

-

Wikipedia. (2023, December 1). Fischer indole synthesis. [Link]

-

Fischer Indole Synthesis. (n.d.). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 15067967, 7-Methoxy-1H-indole-3-carboxylic acid. Retrieved from [Link].

-

PubChemLite. (n.d.). 7-methoxy-1h-indole-3-carboxylic acid (C10H9NO3). Retrieved from [Link]

-

LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 76660, 7-Methoxy-1H-indole. Retrieved from [Link].

-

NP-MRD. (n.d.). 13C NMR Spectrum (1D, 75 MHz, H2O, predicted) (NP0143763). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 168187, 7-Methoxy-1H-indole-2-carboxylic acid. Retrieved from [Link].

-

Teledyne ISCO. (2012, November 9). RediSep C-18 reversed phase column purification of carboxylic acids. Retrieved from [Link]

-

Google Patents. (n.d.). US3709795A - Purification of carboxylic acids by chemical treatment and distillation. Retrieved from

-

de Heuvel, E., Nocito, M. E., De Rycker, M., et al. (2020). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. ACS infectious diseases, 6(10), 2731–2744. [Link]

-

Google Patents. (n.d.). US5387713A - Process for purification of carboxylic acids. Retrieved from

-

Xu, B., Shen, Z., et al. (2014). Design, synthesis and biological evaluation of 7-nitro-1H-indole-2-carboxylic acid derivatives as allosteric inhibitors of fructose-1,6-bisphosphatase. Bioorganic & medicinal chemistry letters, 24(15), 3464–3469. [Link]

-

Grieco, P. A., & Fobare, W. F. (2011). Synthesis of (±)-7-Hydroxylycopodine. The Journal of organic chemistry, 76(4), 1034–1040. [Link]

-

Almansa, C., Gómez, L. A., & Solà, L. (2012). Versatile methodology for the synthesis and α-functionalization of (2R,3aS,7aS)-octahydroindole-2-carboxylic acid. Molecules (Basel, Switzerland), 17(10), 12216–12231. [Link]

-

Grieco, P. A., & Fobare, W. F. (2011). Synthesis of (±)-7-Hydroxylycopodine. The Journal of organic chemistry, 76(4), 1034–1040. [Link]

Sources

- 1. willingdoncollege.ac.in [willingdoncollege.ac.in]

- 2. jocpr.com [jocpr.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 6. Fischer Indole Synthesis | TCI Deutschland GmbH [tcichemicals.com]

- 7. Fischer-Indole Synthesis (Chapter 22) - Name Reactions in Organic Synthesis [cambridge.org]

- 8. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]

- 9. teledyneisco.com [teledyneisco.com]

- 10. US3709795A - Purification of carboxylic acids by chemical treatment and distillation - Google Patents [patents.google.com]

- 11. US5387713A - Process for purification of carboxylic acids - Google Patents [patents.google.com]

An In-depth Technical Guide to the Physicochemical Properties of 7-Hydroxy-1H-indole-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Hydroxy-1H-indole-3-carboxylic acid is a member of the indole family, a class of heterocyclic organic compounds that are ubiquitous in nature and form the core structure of many biologically active molecules, including the amino acid tryptophan and the neurotransmitter serotonin. The strategic placement of a hydroxyl group at the 7-position and a carboxylic acid at the 3-position of the indole scaffold imparts unique electronic and steric properties to the molecule, making it a compound of significant interest in medicinal chemistry and drug discovery. Its structural similarity to endogenous signaling molecules suggests potential interactions with various biological targets. A thorough understanding of its physicochemical properties is paramount for any research or development endeavor, as these characteristics govern its solubility, absorption, distribution, metabolism, excretion (ADME), and ultimately, its therapeutic potential.

Core Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. It is important to note that while some data for related compounds is available, specific experimental values for the target molecule are not extensively reported. Therefore, a combination of data from related structures and computationally predicted values are provided.

| Property | Experimental Data (Related Compounds) / Predicted Value | Significance in Drug Development |

| Melting Point (°C) | Not available. Predicted to be >200°C. For comparison, Indole-3-carboxylic acid has a melting point of 206.5°C[1]. | Purity assessment, solid-state stability, and formulation development. |

| Solubility | Predicted to have low aqueous solubility. Soluble in organic solvents like DMSO and DMF. | Affects bioavailability, formulation strategies, and route of administration. |

| pKa | Not available. Predicted to have two pKa values: one for the carboxylic acid (around 4-5) and one for the phenolic hydroxyl group (around 9-10). | Governs the ionization state at physiological pH, influencing solubility, permeability, and receptor interactions. |

| LogP | Not available. Predicted to be in the range of 1.5-2.5. | Indicates lipophilicity, which is a key determinant of membrane permeability and distribution in the body. |

| Molecular Weight | 177.16 g/mol | A fundamental property influencing diffusion and transport across biological membranes. |

Experimental Determination of Physicochemical Properties

Scientific integrity demands rigorous experimental validation of all physicochemical parameters. The following sections detail the standard methodologies for determining the key properties of this compound.

Melting Point Determination

The melting point is a critical indicator of a compound's purity. A sharp melting range suggests a high degree of purity, while a broad range often indicates the presence of impurities.

Protocol: Capillary Melting Point Determination

-

Sample Preparation: Finely powder a small amount of dry this compound.

-

Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.

-

Apparatus Setup: Place the capillary tube in a calibrated melting point apparatus.

-

Heating: Heat the sample at a rate of 10-20°C per minute initially. As the melting point is approached, reduce the heating rate to 1-2°C per minute to ensure accurate determination.

-

Observation: Record the temperature at which the first liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point.

Solubility Determination

Solubility is a crucial factor influencing a drug's bioavailability. The "shake-flask" method is a widely accepted technique for determining thermodynamic solubility.

Protocol: Shake-Flask Method for Aqueous and Organic Solubility

-

Sample Preparation: Add an excess amount of this compound to a known volume of the desired solvent (e.g., water, phosphate-buffered saline (PBS) at pH 7.4, ethanol, DMSO) in a sealed vial.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the samples to separate the undissolved solid from the saturated solution.

-

Quantification: Carefully withdraw an aliquot of the supernatant, dilute it appropriately, and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The solubility is expressed in units such as mg/mL or mol/L.

pKa Determination

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For this compound, we expect two pKa values corresponding to the carboxylic acid and the phenolic hydroxyl group. Potentiometric titration is a common and accurate method for pKa determination.

Protocol: Potentiometric Titration

-

Solution Preparation: Prepare a solution of this compound of known concentration in a suitable solvent (e.g., a mixture of water and a co-solvent like methanol or DMSO if aqueous solubility is low).

-

Titration Setup: Place the solution in a temperature-controlled vessel equipped with a calibrated pH electrode and a magnetic stirrer.

-

Titration: Titrate the solution with a standardized solution of a strong base (e.g., NaOH), adding the titrant in small, precise increments.

-

Data Acquisition: Record the pH of the solution after each addition of the titrant.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point, where half of the acidic group has been neutralized. For a diprotic acid, two distinct equivalence points and two half-equivalence points will be observed.

Analytical Methodologies

A robust and validated analytical method is essential for the accurate quantification of this compound in various matrices, including in vitro and in vivo samples, and for stability testing. Reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection is the most common and suitable technique.

Key Considerations for HPLC Method Development:

-

Column: A C18 column is a good starting point for the separation of indole derivatives.

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol) is typically used. The pH of the aqueous phase should be controlled to ensure consistent ionization of the analyte.

-

Detection: UV detection at one of the compound's absorption maxima (e.g., around 280 nm) is generally appropriate.

-

Gradient Elution: A gradient elution program, where the proportion of the organic modifier is increased over time, is often necessary to achieve good separation of the parent compound from its impurities and degradation products.

Conclusion

This technical guide has provided a comprehensive overview of the essential physicochemical properties of this compound. While some experimental data is available for related compounds, there is a clear need for the systematic experimental determination of the properties of the title compound. The detailed protocols provided herein offer a roadmap for researchers to obtain this critical data. A thorough understanding and documentation of these physicochemical characteristics are fundamental prerequisites for advancing this compound through the drug discovery and development pipeline.

References

- This guide has been compiled using general knowledge of organic chemistry, medicinal chemistry, and pharmaceutical sciences, and is supported by the information retrieved from the search results. Specific data points from the search results are cited in the text.

-

PubChem. Indole-3-carboxylic acid. [Link]

Sources

Biological significance of hydroxyindole-3-carboxylic acids

An In-Depth Technical Guide to the Biological Significance of Hydroxyindole-3-Carboxylic Acids

Abstract

The hydroxyindole-3-carboxylic acid (HI3CA) scaffold is a privileged structure in medicinal chemistry and chemical biology, serving as a cornerstone for numerous natural products and synthetic therapeutic agents. As hydroxylated derivatives of indole-3-carboxylic acid (I3CA), these compounds exhibit a wide spectrum of biological activities, stemming from their roles as metabolic intermediates, signaling molecules, and versatile pharmacophores. This technical guide provides a comprehensive overview of the HI3CA landscape, intended for researchers, scientists, and drug development professionals. We will explore the chemical synthesis and natural occurrence of these molecules, delve into their multifaceted biological roles from human metabolism to plant defense, and critically evaluate their therapeutic potential in oncology, infectious diseases, and beyond. The narrative synthesizes field-proven insights with technical accuracy, detailing the causality behind experimental choices and providing validated analytical protocols for their quantification.

Introduction: The Versatile Indole Nucleus

The indole ring system is a ubiquitous motif in biologically active compounds, from the essential amino acid tryptophan to the neurotransmitter serotonin.[1] Its hydroxylated carboxylic acid derivatives, the hydroxyindole-3-carboxylic acids (HI3CAs), represent a critical subclass with significant, though sometimes underappreciated, biological relevance. These compounds are found in both plants and animals as products of tryptophan metabolism.[2][3] In mammals, 5-hydroxyindole-3-acetic acid (5-HIAA), a closely related metabolite, is the primary urinary biomarker for serotonin levels and is crucial for diagnosing neuroendocrine tumors.[4] In plants, HI3CAs are involved in defense responses against pathogens.[3]

The therapeutic potential of this scaffold is vast and actively being explored. Synthetic derivatives have demonstrated potent activities as anticancer, antimicrobial, and antihypertensive agents.[1][5][6] This guide aims to provide an in-depth exploration of the synthesis, biological function, and pharmacological applications of HI3CAs, grounding the discussion in established protocols and mechanistic insights.

Chemical Landscape and Synthesis

Structure and Properties

The core structure consists of a bicyclic indole ring with a carboxylic acid group at the C3 position and a hydroxyl group on the benzene moiety (positions C4, C5, C6, or C7). The position of the hydroxyl group significantly influences the molecule's electronic properties, solubility, and biological activity. HI3CAs are typically high-melting, colorless crystalline solids that are stable in their solid form.[2] However, some isomers, like 7-hydroxyindole-3-carboxylic acid, can be unstable in solution.[2]

General Synthetic Route

A robust and well-established method for synthesizing the 4-, 5-, 6-, and 7-hydroxyindole-3-carboxylic acids begins with the corresponding benzyloxyindoles. This multi-step synthesis offers a clear path to obtaining specific isomers for research and development.[2][7]

-

Rationale: This procedure utilizes a benzyl protecting group for the hydroxyl moiety, which is stable under the Grignard and carboxylation conditions but can be cleanly removed in the final step via hydrogenolysis. This strategy ensures regioselective introduction of the carboxylic acid at the C3 position.

-

Step 1: Grignard Reagent Formation.

-

To a solution of the appropriate isomer of benzyloxyindole in anhydrous diethyl ether, add an ethereal solution of ethylmagnesium bromide dropwise under a nitrogen atmosphere.

-

Stir the reaction mixture at room temperature for 2 hours to ensure complete formation of the indolylmagnesium bromide.

-

-

Step 2: Carboxylation.

-

To the freshly prepared Grignard reagent, add ethyl chloroformate dropwise at 0°C.

-

Allow the reaction to warm to room temperature and stir overnight. This reaction yields a mixture of the 1- and 3-carbethoxy derivatives.

-

Causality: The indolylmagnesium bromide is a powerful nucleophile. While C3 is the kinetically favored site of electrophilic attack, some N-acylation at the C1 position is often observed.

-

-

Step 3: Isolation of the 3-Carbethoxy Isomer.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product into diethyl ether, wash the organic layer with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure and separate the 3-carbethoxyindole isomer from the 1-carbethoxyindole isomer using silica gel column chromatography.

-

-

Step 4: Alkaline Hydrolysis.

-

Dissolve the purified benzyloxy-3-carbethoxyindole in a solution of sodium hydroxide in aqueous ethanol.

-

Reflux the mixture for 4-6 hours until the hydrolysis of the ester to the carboxylic acid is complete (monitor by TLC).

-

Acidify the cooled reaction mixture with dilute hydrochloric acid to precipitate the benzyloxyindole-3-carboxylic acid.

-

-

Step 5: Debenzylation (Catalytic Hydrogenation).

-

Dissolve the benzyloxyindole-3-carboxylic acid in ethanol.

-

Add a catalytic amount of 10% Palladium on carbon (Pd/C).

-

Subject the mixture to hydrogenation (using a balloon or a Parr hydrogenator) at room temperature until the reaction is complete.

-

Self-Validation: The completion of the reaction can be monitored by the cessation of hydrogen uptake or by TLC, observing the disappearance of the starting material.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate to yield the final hydroxyindole-3-carboxylic acid.[2]

-

Caption: A generalized workflow for the synthesis of HI3CAs.

Natural Occurrence and Biosynthesis

Occurrence in Nature

HI3CAs are not merely synthetic curiosities; they are integral components of biological systems. In rats fed with indole-3-carboxylic acid, 6-hydroxyindole-3-carboxylic acid was identified as a urinary metabolite.[2] In the plant kingdom, derivatives of indole-3-carboxylic acid, including 6-hydroxyindole-3-carboxylic acid, are synthesized by Arabidopsis thaliana as part of its chemical defense arsenal.[3]

Biosynthesis in Plants

In Arabidopsis, HI3CAs are secondary metabolites derived from tryptophan. This pathway is activated in response to pathogens and shares enzymes with the biosynthesis of the phytoalexin camalexin.

-

Tryptophan as the Precursor: The pathway begins with the essential amino acid L-tryptophan.[8]

-

Key Intermediates: Tryptophan is converted through intermediates like indole-3-acetaldoxime and indole-3-acetonitrile.

-

Oxidative Steps: Indole-3-carbaldehyde (ICHO) is formed, which is then oxidized to indole-3-carboxylic acid (ICOOH). This oxidation is catalyzed by ARABIDOPSIS ALDEHYDE OXIDASE 1 (AAO1).[3]

-

Hydroxylation and Glycosylation: The indole ring is subsequently hydroxylated (e.g., at the C6 position) and often conjugated with glucose to form stable, stored derivatives.[3]

Caption: Simplified biosynthetic pathway of HI3CA in plants.

Biological Roles and Mechanisms of Action

Serotonin Metabolism and Clinical Diagnostics

The most well-documented biological role of a related compound, 5-hydroxyindole-3-acetic acid (5-HIAA), is as the major metabolite of the neurotransmitter serotonin (5-hydroxytryptamine).[4]

-

Metabolic Pathway: Serotonin is oxidized by monoamine oxidase (MAO) to 5-hydroxyindoleacetaldehyde, which is then rapidly converted to 5-HIAA by aldehyde dehydrogenase.[4]

-

Clinical Significance: Elevated levels of 5-HIAA in a 24-hour urine sample are the primary diagnostic marker for carcinoid tumors, which are serotonin-secreting neuroendocrine tumors.[4][9] Accurate quantification is therefore critical for diagnosis and monitoring of these malignancies.

Neuroprotection and Ferroptosis Inhibition

Recent research has uncovered a neuroprotective role for certain HI3CA isomers. Ferroptosis is a form of regulated cell death driven by iron-dependent lipid peroxidation, which is implicated in neurodegenerative diseases like Alzheimer's and Parkinson's. A 2025 study demonstrated that several hydroxyindole analogs, including 6-hydroxyindole and 7-hydroxyindole, act as potent inhibitors of ferroptosis in neuronal cell cultures.[10] The mechanism is believed to be their intrinsic radical-trapping antioxidant activity.[10] In contrast, 5-hydroxyindole and its metabolite 5-HIAA were found to be less effective, highlighting the importance of the hydroxyl group's position.[10]

Therapeutic and Pharmacological Significance

The HI3CA scaffold is a fertile ground for drug discovery, with derivatives showing promise in multiple therapeutic areas.

Anticancer Activity

The indole nucleus is a key feature in many anticancer agents. Researchers have synthesized and evaluated novel 5-hydroxyindole-3-carboxylic acid derivatives for their cytotoxic effects.

-

Breast Cancer: A study by Teymori et al. synthesized 23 novel 5-hydroxyindole-3-carboxylic acid and ester derivatives and tested them against the MCF-7 breast cancer cell line.[1] Several ester derivatives showed potent cytotoxicity against cancer cells with minimal effect on normal fibroblast cells. Compound 5d , an ester with a 4-methoxy group, was the most potent, with a half-maximal effective concentration (EC50) of 4.7 µM.[1]

| Compound | Derivative Type | EC50 against MCF-7 (µM) |

| 5a | Ester | < 10 |

| 5d | Ester (4-methoxy) | 4.7 |

| 5l | Ester | < 10 |

| Cisplatin | Control Drug | > 31.25 |

| Data synthesized from Teymori A, et al. (2022).[1] |

Anti-Tuberculosis (TB) Activity

Mycobacterium tuberculosis (Mtb), the causative agent of TB, relies on virulence factors like protein tyrosine phosphatase B (mPTPB) to survive within host cells. The hydroxyindole carboxylic acid scaffold has been identified as a promising platform for developing mPTPB inhibitors.[5]

-

Mechanism: A facile library approach was used to design inhibitors that target both the mPTPB active site and a unique nearby pocket, enhancing both potency and selectivity.[5]

-

Lead Compound: This screening identified compound 11a , which exhibited a high potency (Ki = 50 nM) and over 100-fold selectivity against a panel of other PTPs.[5] Crucially, compound 11a showed high efficacy in a macrophage cell model, reversing the immune response alterations induced by mPTPB, marking it as a strong starting point for anti-TB drug development.[5]

Sources

- 1. Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cdnsciencepub.com [cdnsciencepub.com]

- 3. The Biosynthetic Pathway of Indole-3-Carbaldehyde and Indole-3-Carboxylic Acid Derivatives in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. acb.org.uk [acb.org.uk]

- 5. A facile hydroxyindole carboxylic acid-based focused library approach for potent and selective inhibitors of Mycobacterium protein tyrosine phosphatase B - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, synthesis and biological evaluation of novel indole-3-carboxylic acid derivatives with antihypertensive activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. cdnsciencepub.com [cdnsciencepub.com]

- 8. Tryptophan - Wikipedia [en.wikipedia.org]

- 9. Simple and rapid determination of 5-hydroxyindole-3-acetic acid in urine by direct injection on a liquid chromatographic column - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The role of hydroxyindoles in protecting neuronal cultures from ferroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 7-Hydroxy-1H-indole-3-carboxylic Acid: From Discovery to Modern Applications

This guide provides a comprehensive technical overview of 7-Hydroxy-1H-indole-3-carboxylic acid, a significant heterocyclic compound. Tailored for researchers, scientists, and professionals in drug development, this document delves into the historical context of its synthesis, its physicochemical properties, and its emerging biological significance. The content is structured to offer not just procedural steps but also the scientific rationale behind the methodologies, ensuring a deep and applicable understanding of the subject matter.

Part 1: The Genesis of a Molecule: Discovery and Historical Synthesis

The scientific literature first documents the unambiguous synthesis of this compound in 1969 by Marchelli, Hutzinger, and Heacock.[1][2] Prior to their work, while other isomers were known, a definitive synthesis for the 7-hydroxy variant had not been reported, marking a significant step in the exploration of hydroxyindoles.[2] These compounds were of interest due to their biological and medicinal importance, particularly in the context of indole metabolism in plants and animals.[2]

The foundational synthesis developed by Marchelli and his team provided a reliable pathway to all four benzenoid-substituted hydroxyindole-3-carboxylic acids (4-, 5-, 6-, and 7-hydroxy).[1][2] This seminal work laid the groundwork for further investigation into the distinct properties and potential applications of each isomer.

The Marchelli-Hutzinger-Heacock Synthesis: A Foundational Pathway

The synthesis of this compound, as detailed in the 1969 paper, commences with the corresponding 7-benzyloxyindole. This starting material is strategic, as the benzyl group serves as a robust protecting group for the hydroxyl functionality, which can be readily removed in a later step.

The core of the synthesis involves the conversion of the benzyloxyindole into a mixture of its 1- and 3-carbethoxy derivatives. This is achieved through the action of ethyl chloroformate on the Grignard reagent of the indole. The subsequent alkaline hydrolysis of the 3-carbethoxyindole derivative, followed by debenzylation, yields the final this compound.[1][2]

Caption: Synthetic pathway for this compound.

Alternative Synthetic Strategies: The Fischer and Reissert Indole Syntheses

While the Marchelli-Hutzinger-Heacock method is the historically documented route to this compound, it is important to consider other classical indole synthesis methods that could be adapted for its preparation.

The Fischer indole synthesis , discovered by Emil Fischer in 1883, is a versatile reaction that produces indoles from a phenylhydrazine and an aldehyde or ketone under acidic conditions.[3][4][5] To synthesize the 7-hydroxy isomer, one would start with a suitably protected 2-hydroxyphenylhydrazine.

The Reissert indole synthesis offers another pathway, typically starting from an ortho-nitrotoluene and diethyl oxalate.[6][7][8][9] Reductive cyclization of the resulting o-nitrophenylpyruvate yields the indole-2-carboxylic acid, which can be a precursor to the 3-carboxy derivative through subsequent functional group manipulations.

Part 2: Physicochemical Characterization

This compound is a high-melting, colorless crystalline solid.[2] A notable characteristic of the 7-hydroxy isomer is its instability in solution, which can complicate its recrystallization and handling.[2]

Spectroscopic Profile

Mass Spectrometry: The mass spectrum of this compound, along with its isomers, has been studied. The fragmentation patterns are distinct for each isomer, allowing for their differentiation. For the 7-hydroxy isomer, a key fragmentation pathway is the initial loss of a hydroxyl radical (-OH) from the molecular ion.[10]

Predicted 1H and 13C NMR Data for this compound (in DMSO-d6)

| Position | 1H Chemical Shift (ppm, predicted) | 13C Chemical Shift (ppm, predicted) |

| 1 (NH) | ~11.5 (br s) | - |

| 2 | ~8.0 (s) | ~130 |

| 3 | - | ~110 |

| 4 | ~7.0 (d) | ~115 |

| 5 | ~6.8 (t) | ~120 |

| 6 | ~7.3 (d) | ~118 |

| 7 | - | ~145 (C-OH) |

| 3a | - | ~125 |

| 7a | - | ~128 |

| COOH | ~12.0 (br s) | ~165 |

Note: These are predicted values and may vary in experimental conditions.

Part 3: Biological Significance and Potential Applications

Hydroxyindoles as a class of compounds exhibit a wide range of biological activities, making them attractive scaffolds in medicinal chemistry.[17] While the biological role of this compound is an emerging area of research, recent studies have begun to shed light on its potential therapeutic applications.

Inhibition of Ferroptosis

A significant recent finding is the identification of 7-hydroxyindole as an inhibitor of ferroptosis, a form of regulated cell death driven by iron-dependent lipid peroxidation.[17] This discovery positions this compound and its derivatives as potential therapeutic agents for neurodegenerative diseases and other conditions where ferroptosis is implicated.[17]

Broader Context: Bioactivity of Hydroxyindole Carboxylic Acids

The broader family of hydroxyindole carboxylic acids has demonstrated diverse biological activities:

-

Anti-cancer Properties: Derivatives of 5-hydroxyindole-3-carboxylic acid have been synthesized and investigated for their cytotoxic effects against breast cancer cells.[11]

-

Plant Defense Mechanisms: In plants, derivatives of indole-3-carboxylic acid, including hydroxylated forms, play a role as secondary metabolites in defense against pathogens.[18]

Part 4: Experimental Protocols

The following are detailed, step-by-step methodologies for the synthesis and characterization of this compound, based on established chemical principles and the foundational work in the field.

Protocol 1: Synthesis of this compound

This protocol is an adaptation of the Marchelli-Hutzinger-Heacock synthesis.

Materials:

-

7-Benzyloxyindole

-

Magnesium turnings

-

Ethyl bromide

-

Anhydrous diethyl ether

-

Ethyl chloroformate

-

Sodium hydroxide

-

Hydrochloric acid

-

Palladium on carbon (10%)

-

Ethanol

-

Standard laboratory glassware and purification apparatus

Procedure:

-

Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), prepare the Grignard reagent from magnesium turnings and ethyl bromide in anhydrous diethyl ether.

-

Reaction with 7-Benzyloxyindole: To the freshly prepared Grignard reagent, add a solution of 7-benzyloxyindole in anhydrous diethyl ether dropwise at a controlled temperature (e.g., 0 °C). Stir the reaction mixture for 2-3 hours at room temperature.

-

Carbethoxylation: Cool the reaction mixture to 0 °C and add ethyl chloroformate dropwise. Allow the reaction to proceed for several hours, monitoring by Thin Layer Chromatography (TLC).

-

Work-up and Separation: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with diethyl ether. The combined organic layers are then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting mixture of 1- and 3-carbethoxy-7-benzyloxyindoles can be separated by column chromatography.

-

Hydrolysis and Debenzylation: The isolated 3-carbethoxy-7-benzyloxyindole is then subjected to alkaline hydrolysis with aqueous sodium hydroxide. Following hydrolysis, the reaction mixture is acidified with hydrochloric acid. The resulting benzyloxy-acid is then debenzylated via catalytic hydrogenation using palladium on carbon in ethanol to yield this compound.

-

Purification: The final product can be purified by recrystallization, though care must be taken due to its instability in solution.[2]

Caption: Experimental workflow for synthesis and characterization.

Protocol 2: Characterization of this compound

Instrumentation:

-

High-Resolution Mass Spectrometer (HRMS)

-

Nuclear Magnetic Resonance (NMR) Spectrometer (400 MHz or higher)

-

Fourier-Transform Infrared (FTIR) Spectrometer

Procedures:

-

Mass Spectrometry: Prepare a dilute solution of the purified product in a suitable solvent (e.g., methanol) and analyze by HRMS to confirm the molecular weight and elemental composition.

-

NMR Spectroscopy: Dissolve a sample of the compound in a deuterated solvent (e.g., DMSO-d6) and acquire 1H and 13C NMR spectra. The use of two-dimensional NMR techniques (e.g., COSY, HSQC, HMBC) can aid in the unambiguous assignment of all proton and carbon signals.

-

Infrared Spectroscopy: Obtain an IR spectrum of the solid sample using a KBr pellet or an Attenuated Total Reflectance (ATR) accessory. Look for characteristic absorption bands for the O-H (hydroxyl and carboxylic acid), N-H, and C=O functional groups.

References

-

Marchelli, R., Hutzinger, O., & Heacock, R. A. (1969). Preparation and properties of the hydroxyindole-3-carboxylic acids. Canadian Journal of Chemistry, 47(23), 4375–4381. [Link]

-

Sci-Hub. (n.d.). Preparation and properties of the hydroxyindole-3-carboxylic acids. Retrieved from [Link]

-

Teymori, A., Mokhtari, S., Sedaghat, A., Mahboubi, A., & Kobarfard, F. (2022). Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents. Avicenna Journal of Medical Biotechnology, 14(3), 209–220. [Link]

-

Heravi, M. M., Zadsirjan, V., & Hamidi, H. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances, 7(83), 52691–52736. [Link]

- Cannon, J. G. (1981). Reissert Indole Synthesis. Journal of Medicinal Chemistry, 24(3), 238–240.

- Marchelli, R., Hutzinger, O., & Heacock, R. A. (1969). Preparation and properties of the hydroxyindole-3-carboxylic acids. Canadian Journal of Chemistry, 47(23), 4375-4381.

-

Wikipedia. (n.d.). Fischer indole synthesis. Retrieved from [Link]

-

Wikipedia. (n.d.). Reissert indole synthesis. Retrieved from [Link]

-

PubChem. (n.d.). Indole-3-carboxylic acid. Retrieved from [Link]

- Gribble, G. W. (2016). Reissert-Indole-Synthesis.pdf.

- Gribble, G. (2019). Reissert Indole Synthesis.

- Kaur, N. (2020). Fischer indole synthesis. In Metals and Non-Metals. Taylor & Francis.

-

Simoneau, C. A., & Ganem, B. (2008). A three-component Fischer indole synthesis. Nature Protocols, 3(8), 1249–1252. [Link]

- ChemWis. (2024). Reissert Indole Synthesis. YouTube.

- Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively.

- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, CD3OD, experimental) (HMDB0003320).

- Professor Dave Explains. (2021). Fischer Indole Synthesis. YouTube.

-

Böttcher, C., et al. (2014). The Biosynthetic Pathway of Indole-3-Carbaldehyde and Indole-3-Carboxylic Acid Derivatives in Arabidopsis. Plant Physiology, 166(4), 1849–1861. [Link]

- Hutzinger, O., & Heacock, R. A. (1971). Mass Spectra of the Hydroxyindole-3-carboxylic Acids and the Hydroxyskatoles. Canadian Journal of Chemistry, 49(8), 1296–1301.

- ResearchGate. (n.d.). 1 H-and 13 C-NMR chemical shifts for compound 7.

- Wang, Y., et al. (2025). The role of hydroxyindoles in protecting neuronal cultures from ferroptosis. Free Radical Biology and Medicine, 235, 113-124.

- Marchelli, R., Hutzinger, O., & Heacock, R. A. (1969). Preparation and properties of the hydroxyindole-3-carboxylic acids. Request PDF.

- Magritek. (n.d.).

- Benchchem. (n.d.).

- ResearchGate. (n.d.).

- ChemicalBook. (n.d.). Indole-3-carboxylic acid(771-50-6) IR Spectrum.

- AAT Bioquest. (n.d.). Spectrum [7-Hydroxycoumarin-3-carboxylic acid].

- Kumar, S., et al. (2014). Methods for Hydroxamic Acid Synthesis. Current Organic Chemistry, 18(16), 2134–2154.

- Fringuelli, F., Piermatti, O., & Pizzo, F. (2004). One-Pot Synthesis of 7-Hydroxy-3-carboxycoumarin in Water.

- James, P. N., & Snyder, H. R. (n.d.). indole-3-aldehyde. Organic Syntheses Procedure.

- Azuma, Y., et al. (2021). Significant changes in yields of 7-hydroxy-coumarin-3-carboxylic acid produced under FLASH radiotherapy conditions. Physical Chemistry Chemical Physics, 23(35), 19639–19645.

Sources

- 1. cdnsciencepub.com [cdnsciencepub.com]

- 2. cdnsciencepub.com [cdnsciencepub.com]

- 3. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]

- 4. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 5. m.youtube.com [m.youtube.com]

- 6. Reissert Indole Synthesis (Chapter 49) - Name Reactions in Organic Synthesis [cambridge.org]

- 7. Reissert indole synthesis - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Indole-3-Carboxylic Acid | C9H7NO2 | CID 69867 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. rsc.org [rsc.org]

- 14. hmdb.ca [hmdb.ca]

- 15. researchgate.net [researchgate.net]

- 16. tetratek.com.tr [tetratek.com.tr]

- 17. The role of hydroxyindoles in protecting neuronal cultures from ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. The Biosynthetic Pathway of Indole-3-Carbaldehyde and Indole-3-Carboxylic Acid Derivatives in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

A Guide to the Spectroscopic Characterization of 7-Hydroxy-1H-indole-3-carboxylic Acid

This technical guide provides a detailed analysis of the spectroscopic data for 7-Hydroxy-1H-indole-3-carboxylic acid, a key heterocyclic compound of interest in medicinal chemistry and drug development. Designed for researchers and scientists, this document synthesizes established data with predictive analysis based on foundational spectroscopic principles and data from analogous structures. We will delve into the expected features of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) profiles, explain the rationale behind spectral acquisition protocols, and provide a framework for the structural elucidation of this and related molecules.

Molecular Structure and Spectroscopic Overview

This compound possesses a bicyclic indole core, substituted with a hydroxyl group at the C7 position of the benzene ring and a carboxylic acid at the C3 position of the pyrrole ring. This specific arrangement of functional groups dictates a unique spectroscopic fingerprint, which is crucial for its unambiguous identification and characterization.

Molecular Structure of this compound

Caption: Chemical structure of this compound.

Mass Spectrometry (MS)

Electron Impact Mass Spectrometry (EI-MS) provides valuable information regarding the molecular weight and fragmentation pattern, which is instrumental for confirming the identity of the isomeric hydroxyindole-3-carboxylic acids.

Expected Fragmentation Pattern

Studies by Jamieson and Hutzinger (1971) have shown that the fragmentation of hydroxyindole-3-carboxylic acids is highly dependent on the position of the hydroxyl group. For the 5-, 6-, and 7-hydroxy isomers, the primary and most significant fragmentation pathway involves the initial loss of a hydroxyl radical (•OH) from the molecular ion, followed by the expulsion of a molecule of carbon monoxide (CO)[1]. This is distinct from the 4-hydroxy isomer, which preferentially loses a molecule of water (H₂O)[1].

The molecular formula of this compound is C₉H₇NO₃, with a molecular weight of 177.16 g/mol .

Table 1: Key Ions in the Electron Impact Mass Spectrum of this compound

| m/z | Proposed Ion | Fragmentation Step | Notes |

| 177 | [M]⁺ | Molecular Ion | Represents the intact molecule. |

| 160 | [M - •OH]⁺ | Loss of hydroxyl radical | A key diagnostic peak for the 7-hydroxy isomer[1]. |

| 132 | [M - •OH - CO]⁺ | Subsequent loss of CO | A major fragment ion[1]. |

| 104 | [M - •OH - CO - CO]⁺ | Loss of a second CO molecule | Further fragmentation. |

General Workflow for Spectroscopic Analysis

Caption: A generalized workflow for the spectroscopic analysis of an organic compound.

Experimental Protocol for EI-MS

-

Sample Preparation: A small quantity of the solid sample is introduced into the mass spectrometer via a direct insertion probe.

-

Ionization: The sample is vaporized and bombarded with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation. The choice of 70 eV is a standard that provides reproducible fragmentation patterns and is energetic enough to overcome the ionization potential of most organic molecules.

-

Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: An electron multiplier detects the ions, and the resulting signal is processed to generate a mass spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Spectrum

The expected ¹H NMR spectrum in a solvent like DMSO-d₆ would exhibit signals for the five aromatic protons, the N-H proton, the carboxylic acid proton, and the phenolic hydroxyl proton.

Table 2: Predicted ¹H NMR Chemical Shifts (in DMSO-d₆)

| Proton | Predicted δ (ppm) | Multiplicity | Coupling Constants (J, Hz) | Rationale |

| NH -1 | ~12.0 | broad singlet | - | Typical for indole N-H protons, broadened by quadrupolar relaxation and exchange. |

| H -2 | ~8.1 | singlet (or narrow doublet) | J ≈ 2-3 Hz | Downfield due to proximity to the electronegative nitrogen and the C3-carboxyl group. May show small coupling to H-1. |

| H -4 | ~7.5 | doublet of doublets | J ≈ 8.0, 1.0 Hz | Ortho-coupled to H-5 and meta-coupled to H-6. |

| H -5 | ~6.9 | triplet | J ≈ 8.0 Hz | Ortho-coupled to both H-4 and H-6. |

| H -6 | ~7.0 | doublet of doublets | J ≈ 8.0, 1.0 Hz | Ortho-coupled to H-5 and meta-coupled to H-4. |

| OH -7 | ~9.5 | broad singlet | - | Phenolic proton, chemical shift is concentration and temperature dependent. |

| COOH | ~12.5 | broad singlet | - | Carboxylic acid proton, highly deshielded and subject to exchange. Appears in a characteristic downfield region[2]. |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum is expected to show nine distinct signals corresponding to the nine carbon atoms in the molecule.

Table 3: Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆)

| Carbon | Predicted δ (ppm) | Rationale |

| C-2 | ~128 | Influenced by the adjacent nitrogen and C3-substituent. |

| C-3 | ~110 | Shielded carbon due to its position in the pyrrole ring, but attached to the carboxyl group. |

| C-3a | ~125 | Bridgehead carbon. |

| C-4 | ~118 | Aromatic CH. |

| C-5 | ~121 | Aromatic CH. |

| C-6 | ~115 | Aromatic CH, shielded by the ortho hydroxyl group. |

| C-7 | ~145 | Aromatic carbon bearing the hydroxyl group, significantly deshielded. |

| C-7a | ~130 | Bridgehead carbon. |

| C OOH | ~165 | Typical chemical shift for a carboxylic acid carbonyl carbon. |

Experimental Protocol for NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆). The choice of DMSO is due to its excellent solvating power for polar compounds containing hydroxyl and carboxylic acid groups. Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.

-

Instrument Setup: Place the NMR tube in the spectrometer. The instrument is tuned to the appropriate frequencies for ¹H and ¹³C, and the magnetic field is shimmed to ensure homogeneity.

-

¹H NMR Acquisition: A standard one-pulse experiment is typically sufficient. Key parameters to set include the spectral width, acquisition time, relaxation delay (D1), and the number of scans. A longer relaxation delay (e.g., 5 seconds) is crucial for accurate integration of all proton signals, especially the slowly relaxing ones.

-

¹³C NMR Acquisition: A proton-decoupled experiment (e.g., zgpg30) is used to obtain a spectrum with singlets for each carbon. A sufficient number of scans is required due to the low natural abundance of ¹³C. DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) should be run to differentiate between CH, CH₂, and CH₃ groups.

Infrared (IR) Spectroscopy

The IR spectrum is dominated by the characteristic absorptions of the O-H, N-H, C=O, and aromatic C=C bonds.

Predicted IR Absorption Bands

Table 4: Predicted Major IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration | Intensity | Notes |

| 3400 - 3300 | N-H stretch | Medium, sharp | Characteristic of the indole N-H group. |

| 3300 - 2500 | O-H stretch (Carboxylic Acid) | Strong, very broad | This extremely broad absorption is a hallmark of a hydrogen-bonded carboxylic acid dimer and often overlaps with C-H stretching bands[2][3][4]. |

| ~3200 | O-H stretch (Phenol) | Medium, broad | This band will likely be part of the broad carboxylic acid O-H absorption. |

| ~3050 | Aromatic C-H stretch | Medium to weak | Appears on the shoulder of the broad O-H band. |

| 1720 - 1680 | C=O stretch (Carboxylic Acid) | Strong, sharp | The carbonyl stretch is a prominent feature. Its exact position is sensitive to hydrogen bonding[3]. |

| 1620 - 1580 | C=C stretch (Aromatic) | Medium to strong | Multiple bands are expected for the indole ring system. |

| 1320 - 1210 | C-O stretch | Strong | Associated with both the carboxylic acid and phenolic C-O bonds[3]. |

| ~750 | C-H bend (Aromatic) | Strong | Out-of-plane bending for the 1,2,3-trisubstituted benzene ring. |

Experimental Protocol for FTIR Spectroscopy

-

Sample Preparation (KBr Pellet): a. Grind a small amount (~1-2 mg) of the sample with ~100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle until a fine, uniform powder is obtained. b. Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet. The use of KBr is standard for solid samples as it is transparent to IR radiation in the typical analytical range.

-

Data Acquisition: a. Record a background spectrum of the empty sample compartment to account for atmospheric CO₂ and H₂O. b. Place the KBr pellet in the sample holder and record the sample spectrum. c. The final spectrum is automatically generated as the ratio of the sample spectrum to the background spectrum.

Conclusion

The structural elucidation of this compound is reliably achieved through a combination of mass spectrometry, NMR, and IR spectroscopy. While experimental NMR and IR data are not widely published, predictive analysis based on analogous compounds provides a robust framework for its characterization. The mass spectrum is distinguished by an initial loss of a hydroxyl radical, a key feature that differentiates it from its isomers. This guide provides the foundational data and experimental methodologies necessary for researchers to confidently identify and analyze this important molecule.

References

- Jamieson, W. D., & Hutzinger, O. (1971). Mass Spectra of the Hydroxyindole-3-carboxylic Acids and the Hydroxyskatoles. Canadian Journal of Chemistry, 49(8), 1296-1301.

-

University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 583946, 5-hydroxy-1H-indole-3-carboxylic acid. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, CD3OD, experimental) (HMDB0003320). Retrieved from [Link]

-

LibreTexts. (2023). Spectroscopy of Carboxylic Acids. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 69867, Indole-3-Carboxylic Acid. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 15067967, 7-Methoxy-1H-indole-3-carboxylic acid. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 151759824, 6-hydroxy-2H-indole-3-carboxylic acid. Retrieved from [Link]

Sources

A Technical Guide to the Natural Occurrence of 7-Hydroxy-1H-indole-3-carboxylic Acid

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

7-Hydroxy-1H-indole-3-carboxylic acid is a hydroxylated derivative of indole-3-carboxylic acid (ICOOH), a tryptophan-derived metabolite identified in various organisms. While the natural occurrence and biosynthesis of ICOOH and its 5- and 6-hydroxylated analogs are well-documented, particularly in the context of plant defense, the 7-hydroxy isomer remains a more elusive target. This technical guide synthesizes the current understanding of related indole alkaloids to provide a comprehensive framework for investigating the natural occurrence, biosynthesis, and isolation of this compound. We will explore the established pathways of its isomers to propose a putative biosynthetic route and present a detailed methodology for its extraction and characterization from natural sources. This document serves as a foundational resource for researchers aiming to explore the chemical ecology and potential bioactivity of this specific natural product.

Introduction to Hydroxylated Indole-3-Carboxylic Acids

Indole-3-carboxylic acid (ICOOH) and its derivatives are a class of secondary metabolites synthesized from the essential amino acid tryptophan. These compounds are found in plants, fungi, and bacteria, where they play diverse roles in chemical defense and signaling.[1] In cruciferous plants like Arabidopsis thaliana, ICOOH derivatives are key components of the immune response, accumulating to significant levels upon pathogen challenge.[2][3]

Hydroxylation of the indole ring, particularly at the C5, C6, and potentially C7 positions, represents a significant metabolic modification that can alter the biological activity and chemical properties of the parent molecule. While 5-hydroxy- and 6-hydroxy-ICOOH have been identified as major defense-related metabolites in Arabidopsis, the natural occurrence of this compound is not as extensively documented, presenting a compelling area for phytochemical and metabolomic investigation.[2]

Documented Natural Sources of Related Indole Alkaloids

While direct, repeated isolation of this compound is not widely reported, the occurrence of its parent compound and other isomers across different kingdoms of life provides a strong rationale for its existence in nature.

| Compound | Natural Source(s) | Kingdom | Reference(s) |

| Indole-3-carboxylic acid | Arabidopsis thaliana (leaves) | Plantae | [1][2][3] |

| Lasiodiplodia pseudotheobromae (endophytic fungus) | Fungi | [4][5] | |

| Halymenia durvillei (red alga) | Protista | [6] | |

| Human/Bacterial Metabolite | Animalia/Bacteria | [7][8] | |

| 5-Hydroxy-ICOOH | Arabidopsis thaliana (leaves, as glucose conjugate) | Plantae | [2][9] |

| 6-Hydroxy-ICOOH | Arabidopsis thaliana (leaves, as glucose conjugate) | Plantae | [2][9] |

| 6-Isoprenyl-ICOOH | Streptomyces sp. (marine-derived) | Bacteria | [10] |

The identification of ICOOH in endophytic fungi and marine organisms suggests that the metabolic machinery for its synthesis is widespread.[4][6] Furthermore, the production of a C6-prenylated ICOOH by a marine Streptomyces species highlights the capacity of microorganisms to perform complex modifications on the indole scaffold, lending credence to the potential for hydroxylation at various positions, including C7.[10]

Proposed Biosynthetic Pathway

The biosynthesis of ICOOH derivatives in Arabidopsis thaliana has been elucidated and serves as the primary model for understanding the formation of this class of compounds.[2][3][11] We can extrapolate from this established pathway to propose a putative route for the synthesis of this compound.

The proposed pathway begins with L-tryptophan and proceeds through several key enzymatic steps.

Causality of the Proposed Pathway:

-

From Tryptophan to Indole-3-acetaldoxime (IAOx): The pathway is initiated by the conversion of tryptophan to IAOx, catalyzed by Cytochrome P450 enzymes CYP79B2 and CYP79B3. This is a critical branch point between primary metabolism (tryptophan) and secondary metabolism (defense compounds).[2]

-

Formation of Indole-3-acetonitrile (IAN): IAOx is subsequently converted to IAN. This intermediate is a precursor to a range of indolic defense metabolites.

-

Conversion to Indole-3-carbaldehyde (ICHO) and ICOOH: The enzyme CYP71B6 has been shown to efficiently convert IAN into both ICHO and ICOOH, releasing cyanide in the process.[3]

-

Oxidation to ICOOH: The final oxidation of ICHO to ICOOH is catalyzed by molybdenum-containing enzymes known as aldehyde oxidases, specifically ARABIDOPSIS ALDEHYDE OXIDASE1 (AAO1).[2][11]

-

Hydroxylation Step (Hypothesized): The hydroxylation of the indole ring is the key step leading to the final product. Based on the known formation of 5-OH and 6-OH-ICOOH, it is hypothesized that a specific Cytochrome P450 monooxygenase or a similar hydroxylase acts on an indole precursor (such as ICOOH or an earlier intermediate) to introduce a hydroxyl group at the C7 position. The precise timing and substrate of this hydroxylation event require experimental validation.

Framework for Isolation and Characterization

The isolation and structural elucidation of this compound from a biological matrix requires a systematic workflow combining extraction, chromatography, and spectroscopy. The following protocol is a self-validating system designed for robustness and reproducibility.

Step-by-Step Experimental Protocol

Objective: To extract, purify, and identify this compound from a candidate natural source (e.g., plant tissue, fungal culture).

Step 1: Extraction

-

Rationale: To efficiently extract semi-polar indole alkaloids from the biomass while minimizing the co-extraction of highly polar or non-polar contaminants. Ethyl acetate is an effective solvent for this class of compounds.[4]

-

Procedure:

-

Lyophilize and grind the biological material (e.g., 100 g of plant leaves) to a fine powder.

-

Macerate the powder in ethyl acetate (EtOAc) (3 x 500 mL) at room temperature for 24 hours for each extraction.

-

Combine the EtOAc extracts and evaporate the solvent under reduced pressure using a rotary evaporator at 40°C to obtain the crude extract.

-

Step 2: Preliminary Fractionation (Silica Gel Chromatography)

-

Rationale: To separate the complex crude extract into fractions of decreasing polarity, thereby simplifying the mixture for subsequent purification.

-

Procedure:

-

Adsorb the crude extract (e.g., 5 g) onto silica gel (10 g).

-

Load the adsorbed material onto a silica gel column (e.g., 200 g, 70-230 mesh).

-

Elute the column with a step gradient of increasing polarity, starting with hexane, followed by hexane-EtOAc mixtures (e.g., 9:1, 8:2, 1:1), pure EtOAc, and finally EtOAc-methanol (MeOH) mixtures (e.g., 9:1).

-

Collect fractions (e.g., 50 mL each) and monitor by Thin Layer Chromatography (TLC) using a UV lamp (254 nm) to visualize indole-containing compounds. Pool fractions with similar TLC profiles.

-

Step 3: Purification (Preparative HPLC)

-

Rationale: High-Performance Liquid Chromatography provides the high resolution necessary to isolate the target compound from closely related isomers and impurities.

-

Procedure:

-

Dissolve the target-containing fraction from the silica column in a minimal amount of MeOH.

-

Inject the solution onto a preparative reverse-phase C18 HPLC column.

-

Elute with a gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid (to ensure the carboxylic acid is protonated). A typical gradient might be 10% B to 70% B over 40 minutes.

-

Monitor the eluent with a UV detector (e.g., at 220 nm and 280 nm) and collect peaks corresponding to the target compound.

-

Evaporate the solvent to yield the purified compound.

-

Step 4: Structural Characterization

-

Rationale: To unambiguously confirm the identity and structure of the isolated compound using a combination of spectroscopic techniques.

-

Procedure:

-

Mass Spectrometry (MS): Determine the molecular weight and elemental formula using High-Resolution Mass Spectrometry (HR-MS). The expected molecular formula is C₉H₇NO₃.

-

Nuclear Magnetic Resonance (NMR):

-

¹H NMR: To determine the number and connectivity of protons. The spectrum should show characteristic aromatic signals for the disubstituted indole ring and a signal for the proton at C2.

-

¹³C NMR: To determine the number of carbon atoms. Expect nine carbon signals, including one for the carboxyl group.

-

2D NMR (COSY, HSQC, HMBC): To establish the precise connectivity of protons and carbons and confirm the substitution pattern, specifically the placement of the hydroxyl group at C7 and the carboxylic acid at C3.

-

-

Conclusion and Future Directions

This compound represents an under-investigated natural product with potential biological relevance. While its biosynthesis can be inferred from the well-studied pathways of its isomers in model organisms like Arabidopsis, direct evidence of its natural production and metabolic pathway remains to be firmly established. The methodologies outlined in this guide provide a robust framework for researchers to pursue the discovery of this compound in novel natural sources, elucidate its biosynthetic origins through genetic and metabolomic approaches, and ultimately explore its functional role in biological systems. Future work should focus on targeted metabolite profiling of organisms known to produce indole alkaloids and functional characterization of candidate hydroxylase enzymes.

References

-

Böttcher, C., Chapman, A., Fellermeier, F., Choudhary, M., Scheel, D., & Glawischnig, E. (2014). The Biosynthetic Pathway of Indole-3-Carbaldehyde and Indole-3-Carboxylic Acid Derivatives in Arabidopsis. Plant Physiology, 165(2), 841–853. [Link][2][3]

-

PubMed. (2014). The Biosynthetic Pathway of Indole-3-Carbaldehyde and Indole-3-Carboxylic Acid Derivatives in Arabidopsis. Plant Physiology. [Link][3]

-

Semantic Scholar. (2014). The Biosynthetic Pathway of Indole-3-Carbaldehyde and Indole-3-Carboxylic Acid Derivatives in Arabidopsis. Plant Physiology. [Link][11]

-

CP Lab Safety. This compound, 95% Purity, C9H7NO3, 100 mg. [Link]

-

ResearchGate. (2014). The Biosynthetic Pathway of Indole-3-Carbaldehyde and Indole-3-Carboxylic Acid Derivatives in Arabidopsis. [Link][9]

-

Que, Y., Huang, D., Gong, S., Zhang, X., Yuan, B., Xue, M., Shi, W., Zeng, F., Liu, M., Chen, T., Yu, D., Yan, X., Wang, Z., Yang, L., & Xiang, L. (2022). Indole-3-Carboxylic Acid From the Endophytic Fungus Lasiodiplodia pseudotheobromae LPS-1 as a Synergist Enhancing the Antagonism of Jasmonic Acid Against Blumeria graminis on Wheat. Frontiers in Microbiology. [Link][4][5]

-

ResearchGate. Bioactive natural compounds from 1H-indole-3-carboxaldhyde. [Link]

-

Mahidol University. (2021). Isolation of 3-(Hydroxyacetyl)indole and Indole-3-carboxylic acid from Red Alga Halymenia durvillei: Their Anti-lung Cancer Cell and in vivo Anti-aging Activity. [Link][6]

-

PubMed Central. (2022). Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. [Link]

-

National Institutes of Health. (2022). Gut Microbiota-Derived Indole-3-Carboxylate Influences Mucosal Integrity and Immunity Through the Activation of the Aryl Hydrocarbon Receptors and Nutrient Transporters in Broiler Chickens Challenged With Eimeria maxima. [Link]

-

MDPI. (2024). 6-Isoprenylindole-3-carboxylic Acid with an Anti-Melanogenic Activity from a Marine-Derived Streptomyces sp. APA-053. Marine Drugs. [Link][10]

-

Amerigo Scientific. 7-Hydroxy-1H-indole-2-carboxylic acid. [Link]

-

National Institutes of Health. (2023). Chemoenzymatic Synthesis of Indole-Containing Acyloin Derivatives. [Link]

-

MDPI. (2018). 7-Iodo-1H-indole-3-carbonitrile. Molbank. [Link]

-

PubMed Central. (2022). Indole-3-Carboxylic Acid From the Endophytic Fungus Lasiodiplodia pseudotheobromae LPS-1 as a Synergist Enhancing the Antagonism of Jasmonic Acid Against Blumeria graminis on Wheat. [Link]

-

National Institutes of Health. (2014). Methods for Hydroxamic Acid Synthesis. [Link]

-

National Institutes of Health. (2024). Antimicrobial Indole-3-Carboxamido-Polyamine Conjugates Target Bacterial Membranes and Are Antibiotic Potentiators. [Link]

-

ResearchGate. (2014). Design, synthesis and biological evaluation of 7-nitro-1H-indole-2-carboxylic acid derivatives as allosteric inhibitors of fructose-1,6-bisphosphatase. [Link]

-

American Chemical Society. (2024). Integration of Proximal Alkoxide and Lewis Acidic Cations To Boost Nickel-Catalyzed Borylation. [Link]

-

Green Chemistry Teaching and Learning Community. (2023). One-Pot Synthesis of 7-Hydroxy-3-carboxycoumarin in Water. [Link]

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. The Biosynthetic Pathway of Indole-3-Carbaldehyde and Indole-3-Carboxylic Acid Derivatives in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Biosynthetic Pathway of Indole-3-Carbaldehyde and Indole-3-Carboxylic Acid Derivatives in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Indole-3-Carboxylic Acid From the Endophytic Fungus Lasiodiplodia pseudotheobromae LPS-1 as a Synergist Enhancing the Antagonism of Jasmonic Acid Against Blumeria graminis on Wheat - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Indole-3-Carboxylic Acid From the Endophytic Fungus Lasiodiplodia pseudotheobromae LPS-1 as a Synergist Enhancing the Antagonism of Jasmonic Acid Against Blumeria graminis on Wheat [frontiersin.org]

- 6. mahidol.elsevierpure.com [mahidol.elsevierpure.com]

- 7. Indole-3-Carboxylic Acid | C9H7NO2 | CID 69867 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. semanticscholar.org [semanticscholar.org]

- 12. Tryptophan - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to 7-Hydroxy-1H-indole-3-carboxylic Acid Derivatives and Analogs

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 7-Hydroxy-1H-indole-3-carboxylic acid, its derivatives, and analogs. It delves into the synthesis, chemical properties, biological activities, and therapeutic potential of this important class of molecules, offering field-proven insights and detailed experimental protocols for researchers in drug discovery and development.

Introduction: The Significance of the 7-Hydroxyindole Scaffold

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] Its unique electronic properties and ability to form hydrogen bonds allow for diverse interactions with biological targets.[2][3] Among the various substituted indoles, those functionalized at the C7 position of the benzene ring are of particular interest as they are key structural motifs in many bioactive compounds.[4][5][6] Direct functionalization at the C7 position is challenging due to the intrinsic reactivity of the indole's pyrrole ring, which typically favors reactions at the C2 and C3 positions.[4][5][6]

The introduction of a hydroxyl group at the C7 position, combined with a carboxylic acid at the C3 position, creates the this compound core. This scaffold presents a unique combination of functional groups that can be exploited for targeted drug design. The hydroxyl group can act as both a hydrogen bond donor and acceptor, while the carboxylic acid provides a key site for salt formation and further derivatization. This guide will explore the synthesis, biological activities, and therapeutic potential of this promising class of compounds.

Synthesis of this compound and Its Derivatives

The synthesis of this compound and its derivatives often requires a multi-step approach, primarily due to the challenge of direct C7-hydroxylation on a pre-formed indole-3-carboxylic acid. A common strategy involves the use of a protected hydroxyl group on the starting material, which is later deprotected to yield the final product.

Key Synthetic Strategy: From 7-Benzyloxyindole

A well-established method for the synthesis of 7-hydroxyindole-3-carboxylic acid begins with 7-benzyloxyindole. This approach involves the protection of the hydroxyl group as a benzyl ether, which is stable under the conditions required for the subsequent functionalization of the indole ring and can be readily removed in the final step.

The overall synthetic workflow can be visualized as follows:

Step-by-Step Experimental Protocol:

Step 1: Synthesis of 7-Benzyloxyindole

The starting material, 7-benzyloxyindole, can be prepared from 2-methyl-3-nitrophenol through a series of reactions including benzylation, condensation, and reductive cyclization.[7]

Step 2: Grignard Reagent Formation and Carboxylation

This step involves the formation of an indolylmagnesium bromide intermediate, which is then reacted with an electrophile to introduce the carboxylic acid group at the C3 position.

-

Protocol for Grignard Reaction and Carboxylation:

-